
Methyl 1,4-diazepane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,4-diazepane-2-carboxylate is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,4-diazepane-2-carboxylate can be achieved through several methods. One common approach involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with butyryl chloride and varied aromatic aldehydes . The reaction conditions typically include the use of solvents such as methanol and catalysts like zinc chloride, with the reaction mixture being heated to around 60°C for several hours .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques. One such method includes the use of intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method allows for the production of the compound in multikilogram quantities, making it suitable for industrial applications.
化学反応の分析
Types of Reactions: Methyl 1,4-diazepane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include thionyl chloride, methanol, and aromatic aldehydes . The reaction conditions often involve heating the reaction mixture to moderate temperatures and using catalysts to facilitate the reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.
科学的研究の応用
Methyl 1,4-diazepane-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties . Additionally, the compound has applications in the pharmaceutical industry as a key intermediate in the synthesis of Rho-kinase inhibitors, which are used in the treatment of glaucoma .
作用機序
The mechanism of action of Methyl 1,4-diazepane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor development and angiogenesis . The compound’s ability to inhibit MMPs makes it a promising candidate for the development of anti-metastatic and anti-invasive agents for cancer therapy .
類似化合物との比較
Methyl 1,4-diazepane-2-carboxylate can be compared with other similar compounds, such as tert-butyl 1,4-diazepane-1-carboxylate and 1,4-diazepane-2,5-diones . While these compounds share a similar diazepane core structure, this compound is unique due to its specific functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable for specific applications in medicinal chemistry and pharmaceutical research.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure, diverse preparation methods, and wide range of applications make it a valuable compound for further study and development.
特性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
methyl 1,4-diazepane-2-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)6-5-8-3-2-4-9-6/h6,8-9H,2-5H2,1H3 |
InChIキー |
RJXUBTXXVKZZPI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CNCCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


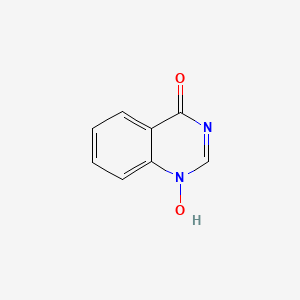
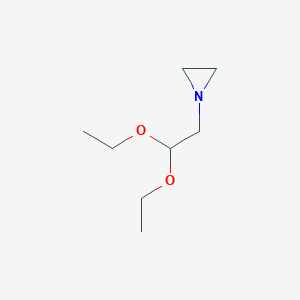

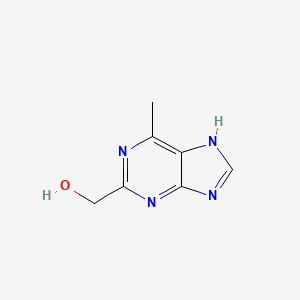
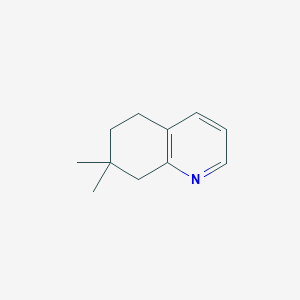
![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)
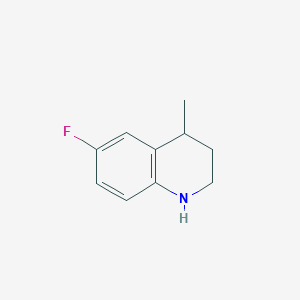

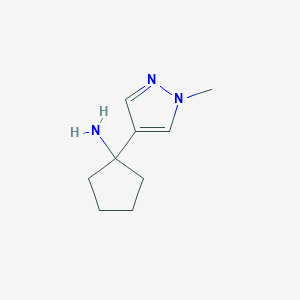

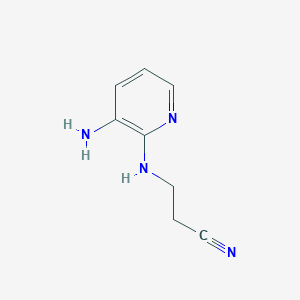


![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)
